REACTION_SMILES
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[Br:17][c:18]1[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[n:22][cH:23]1.[C:11](=[O:12])([O-:13])[O-:14].[CH3:1][c:2]1[nH:3][n:4][c:5]([C:6]([F:7])([F:8])[F:9])[cH:10]1.[CH3:27][S:28]([CH3:29])=[O:30].[K+:15].[K+:16]>>[cH:18]1[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[n:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(Br)cn1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(F)(F)F)n[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |